molecular formula C18H24F3N3O2 B2856413 N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 946382-74-7

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2856413
CAS No.: 946382-74-7
M. Wt: 371.404
InChI Key: YFFAZCBOVNRMKH-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: Used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and oxalamide group may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of a piperidine ring, oxalamide linkage, and trifluoromethyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-12(2)24-9-7-13(8-10-24)11-22-16(25)17(26)23-15-5-3-14(4-6-15)18(19,20)21/h3-6,12-13H,7-11H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFAZCBOVNRMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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